REACTION_CXSMILES
|
O=[CH:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=1.[NH2:17][CH2:18][CH2:19][C:20]1([O:26]C2CCCCO2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.S([O-])([O-])(=O)=O.[Na+].[Na+].[SH:40][CH2:41][C:42](O)=[O:43].Cl>C(Cl)(Cl)(Cl)Cl.CO.O.C(Cl)(Cl)Cl>[OH:26][C:20]1([CH2:19][CH2:18][N:17]2[C:42](=[O:43])[CH2:41][S:40][CH:2]2[CH2:3][CH2:4][CH2:5][C:6]2[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:15][CH:16]=2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1 |f:2.3.4|
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
O=CCCCC1=CC=C(C(=O)OCC)C=C1
|
Name
|
1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1(CCCCC1)OC1OCCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration
|
Type
|
WASH
|
Details
|
washed with a small quantity of benzene
|
Type
|
ADDITION
|
Details
|
The combined filtrate and washings are diluted with benzene (70 ml.)
|
Type
|
TEMPERATURE
|
Details
|
refluxed in a Dean-Stark apparatus for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
subsequently washed with diluted hydrochloric acid and 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
affords an oil residue which
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at ambient temperature for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
WASH
|
Details
|
is washed with diluted sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil residue
|
Type
|
WASH
|
Details
|
Elution with chloroform-methanol (100:1; v:v; 630 ml.)
|
Type
|
CUSTOM
|
Details
|
gives impure material
|
Type
|
WASH
|
Details
|
Further elution with the same eluant (300 ml.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCCCC1)CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.96 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |